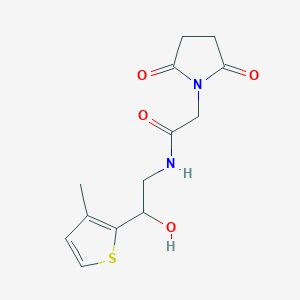

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34. The purity is usually 95%.

The exact mass of the compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization

Shiho Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, demonstrating the synthetic utility of related compounds in complex organic synthesis and natural product synthesis, which could inspire further research into the applications of the given compound in synthesizing erythrinane derivatives with potential biological activity Chikaoka et al., 2003.

Structure/Activity Studies of Kappa-Opioid Agonists

J. J. Barlow et al. (1991) conducted structure/activity studies on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring their potential as kappa-opioid agonists. This research highlights the therapeutic potential of related compounds in developing new analgesic drugs, offering a basis for further exploration of the given compound in similar pharmacological contexts Barlow et al., 1991.

Synthesis and Insecticidal Assessment Against Spodoptera Littoralis

A. Fadda et al. (2017) utilized a related compound as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research illustrates the agrochemical application of such compounds in developing new pesticides Fadda et al., 2017.

Synthesis and Antimicrobial Activity

A. Hossan et al. (2012) explored the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using related compounds as starting materials, showing significant antibacterial and antifungal activities. This research underscores the potential of the given compound in medicinal chemistry, particularly in the design of new antimicrobial agents Hossan et al., 2012.

Mechanism of Action

Target of Action

The primary targets of this compound are biomolecules containing azide groups . These biomolecules play a crucial role in various biological processes, including cell signaling, metabolism, and gene expression.

Mode of Action

The compound interacts with its targets through a copper-catalyzed Click Chemistry reaction . Specifically, the propargyl group in the compound reacts with the azide group in the target biomolecules . This reaction results in the formation of a stable triazole ring, leading to the modification of the target biomolecules .

Pharmacokinetics

The compound’s hydrophilic peg spacer may increase its solubility in aqueous media , potentially enhancing its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of copper ions is necessary for the Click Chemistry reaction to occur . Additionally, the pH and temperature of the environment could potentially affect the reaction rate and the stability of the compound.

properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-8-4-5-20-13(8)9(16)6-14-10(17)7-15-11(18)2-3-12(15)19/h4-5,9,16H,2-3,6-7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZZILYCUASMRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)CN2C(=O)CCC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2966233.png)

![5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2966237.png)

![N-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]-4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzamide](/img/structure/B2966239.png)

![N-(1-cyanocyclopentyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2966242.png)